N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring two 1,2,4-oxadiazole rings: one substituted with a phenyl group at the 3-position and another substituted with a pyrazin-2-yl group. The two oxadiazole moieties are connected via a methylene bridge and a carboxamide functional group.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O3/c24-15(16-21-14(23-26-16)11-8-17-6-7-18-11)19-9-12-20-13(22-25-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQAPVOZZSYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features multiple functional groups that are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(3-phenyloxadiazol) | MCF-7 | 0.65 | Induction of apoptosis |
| N-(3-phenyloxadiazol) | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| N-(3-phenyloxadiazol) | A549 | 1.50 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a potent ability to induce apoptosis and arrest the cell cycle in various cancer types.
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptotic pathways in cancer cells. This is evidenced by increased levels of p53 and caspase activation.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells.
- Inhibition of Key Enzymes : Some studies indicated that oxadiazole derivatives inhibit enzymes critical for cancer cell survival and proliferation. For instance, inhibition of histone deacetylases (HDACs) has been reported in related compounds.
Case Studies
A study conducted by Elsayed et al. (2017) synthesized various oxadiazole derivatives and assessed their biological activities. Among these compounds, those structurally similar to N-(3-phenyloxadiazol) exhibited notable anticancer activity against multiple cell lines with varying IC50 values .
Another investigation focused on the structure–activity relationship (SAR) of oxadiazoles and found that modifications to the phenyl ring significantly influenced their potency against cancer cells . The introduction of electron-withdrawing groups enhanced biological activity due to increased interaction with target proteins.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of oxadiazoles exhibit significant growth inhibition in cancer cells. For instance, a study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed percent growth inhibitions of up to 86.61% against specific cancer lines such as SNB-19 and OVCAR-8 .
Case Study: Anticancer Mechanism
In vitro studies have demonstrated that compounds similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can induce apoptosis in cancer cells by modulating pathways related to cell survival and death. The mechanism often involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial activity. Various oxadiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain synthesized oxadiazole derivatives exhibited promising antibacterial and antifungal activities .
Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 32 µg/mL |
| Compound B | E. coli | 18 | 64 µg/mL |
| Compound C | C. albicans | 15 | 128 µg/mL |
Drug Development Potential
The structural features of this compound suggest its potential as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further optimization and development into therapeutics.
Molecular Docking Studies
Molecular docking studies have indicated favorable interactions between this compound and various biological targets involved in disease processes. These studies provide insights into how modifications to the compound's structure could enhance its efficacy and selectivity .
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., from ) exhibit increased lipophilicity (higher logP) due to trifluoromethyl groups, which may improve membrane permeability but reduce solubility.
- Simpler derivatives (e.g., ) lack the dual oxadiazole-carboxamide architecture, likely resulting in reduced target-binding specificity.
Yield Trends :
- Fluorinated analogs () show variable yields (31–95%), with lower yields in later steps due to steric hindrance.
- Non-fluorinated derivatives (e.g., ) achieve moderate yields (~50–70%) under similar conditions.
- The target compound’s synthesis is likely challenging due to dual oxadiazole rings, with an estimated yield of 40–60% based on comparable structures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux in solvents like DMF or acetonitrile .
- Coupling Reactions : Alkylation or amidation steps to link the phenyl-oxadiazole and pyrazine-oxadiazole moieties. For example, using K₂CO₃ as a base in DMF to facilitate nucleophilic substitution .
- Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are critical. Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : HPLC or TLC with silica gel plates (e.g., ethyl acetate/hexane eluent) to monitor reaction progress and purity .
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, oxadiazole carbons at ~160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validated within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Dose-Response Curves : Reproducibility is assessed using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or cell-line variability .
- Structural Analog Comparison : Testing derivatives (e.g., replacing pyrazine with pyridine) to isolate the role of specific functional groups. For example, fluorinated phenyl groups may enhance membrane permeability but reduce solubility .
- Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., in vitro kinase inhibition vs. cellular apoptosis) to confirm mechanistic consistency .
Q. How do substituents on the phenyl and pyrazine rings influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The pyrazine ring’s electron-deficient nature enhances electrophilic substitution at the oxadiazole nitrogen .
- Experimental Probes :
- Hammett Studies : Correlating substituent σ values with reaction rates (e.g., electron-withdrawing groups on phenyl accelerate cyclization by 1.5–2×) .
- Solvatochromism : UV-Vis spectroscopy to assess polarity-driven shifts in λₘₐₓ (e.g., bathochromic shifts in polar solvents due to charge-transfer transitions) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?
- Methodological Answer :
- Batch Reactor Optimization : Transitioning from flask-based to reactor-scale synthesis requires precise control of exothermic reactions (e.g., oxadiazole cyclization) to avoid thermal degradation. Jacketed reactors with temperature gradients ≤±2°C are used .
- Purification Scalability : Replacing column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous-flow systems to isolate high-purity batches (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
